

triisopropyl phosphite IUPAC name tripropan-2-yl phosphite

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Compound of Interest

Compound Name: *Triisopropyl phosphite*

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A Technical Guide to Tripropan-2-yl phosphite for Pharmaceutical and Chemical Synthesis

Introduction

Triisopropyl phosphite, systematically named tripropan-2-yl phosphite according to IUPAC nomenclature, is a versatile and pivotal organophosphorus compound in modern organic synthesis.^{[1][2][3]} As a colorless liquid with a characteristic odor, it serves as a crucial intermediate and reagent in a wide array of chemical transformations.^[1] Its utility spans from the formation of fundamental carbon-phosphorus (C-P) bonds to its application as a specialized ligand in organometallic catalysis. For researchers, scientists, and professionals in drug development, a thorough understanding of **triisopropyl phosphite**'s properties, reaction mechanisms, and applications is essential for leveraging its full potential in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This guide provides an in-depth overview of its chemical data, synthesis protocols, key reaction pathways, and role in the pharmaceutical industry.

Chemical and Physical Properties

Triisopropyl phosphite is a combustible, colorless liquid that is miscible with most common organic solvents but insoluble in water, with which it hydrolyzes slowly.^[1] It possesses high thermal stability, though exposure to moisture and air should be minimized.^[1] The key quantitative properties of tripropan-2-yl phosphite are summarized in the table below.

| Property | Value |
|---------------------------------------|--|
| IUPAC Name | tripropan-2-yl phosphite[1][2][3] |
| CAS Number | 116-17-6[1][2][3] |
| Molecular Formula | C ₉ H ₂₁ O ₃ P[1][2] |
| Molecular Weight | 208.23 g/mol [1] |
| Appearance | Colorless liquid[1] |
| Odor | Characteristic[1] |
| Boiling Point | 63-64 °C @ 11 mmHg; 94-96 °C @ 50 mmHg[1]; 43.5 °C @ 1.0 mm[4] |
| Density | 0.844 g/mL @ 25 °C |
| Refractive Index (n ²⁰ /D) | 1.411 |
| Flash Point | 73.9 °C (165 °F) (Closed Cup)[1] |
| Solubility | Soluble in alcohol, ether, chloroform; Insoluble in water[1] |

Synthesis and Purification

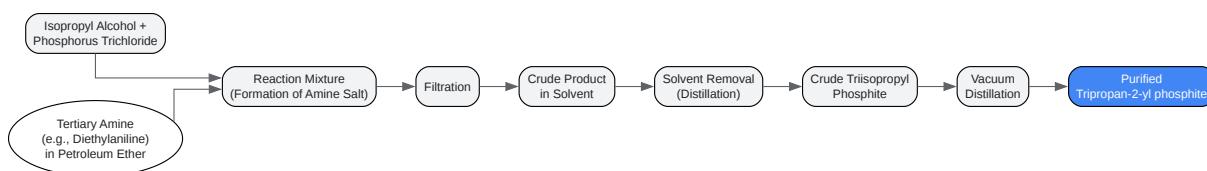
The industrial and laboratory-scale synthesis of **triisopropyl phosphite** is most commonly achieved through the reaction of phosphorus trichloride with isopropyl alcohol.[1] The reaction necessitates the presence of a tertiary amine base to neutralize the hydrogen chloride (HCl) byproduct.

General Synthesis Protocol

A typical laboratory procedure for the synthesis of **triisopropyl phosphite** is as follows:

- A solution of absolute isopropyl alcohol (3 moles) and a tertiary amine such as diethylaniline (3 moles) is prepared in a dry, non-polar solvent (e.g., petroleum ether) within a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel.[4]
- The flask is cooled in a cold-water bath.[4]

- A solution of freshly distilled phosphorus trichloride (1 mole) in the same solvent is added dropwise from the dropping funnel with vigorous stirring. The rate of addition is controlled to maintain a gentle boil.[4]
- After the addition is complete, the mixture is heated under gentle reflux for approximately one hour with continuous stirring.[4]
- The resulting mixture, containing the precipitated amine hydrochloride salt, is filtered. The solid cake is washed with several portions of dry petroleum ether.[4]
- The combined filtrate and washings are concentrated by distillation to remove the solvent.[4]
- The residue is then purified by vacuum distillation to yield the final product, **triisopropyl phosphite**.[4]



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A simplified workflow for the synthesis of tripropan-2-yl phosphite.

Key Reactions and Mechanistic Pathways

Triisopropyl phosphite's reactivity is central to its utility. It participates in several cornerstone reactions of organophosphorus chemistry, enabling the synthesis of a vast range of compounds.

The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is arguably the most significant transformation involving trialkyl phosphites. It provides a powerful method for forming a carbon-phosphorus bond, converting a

trialkyl phosphite into a dialkyl phosphonate upon reaction with an alkyl halide.[5][6][7][8][9]

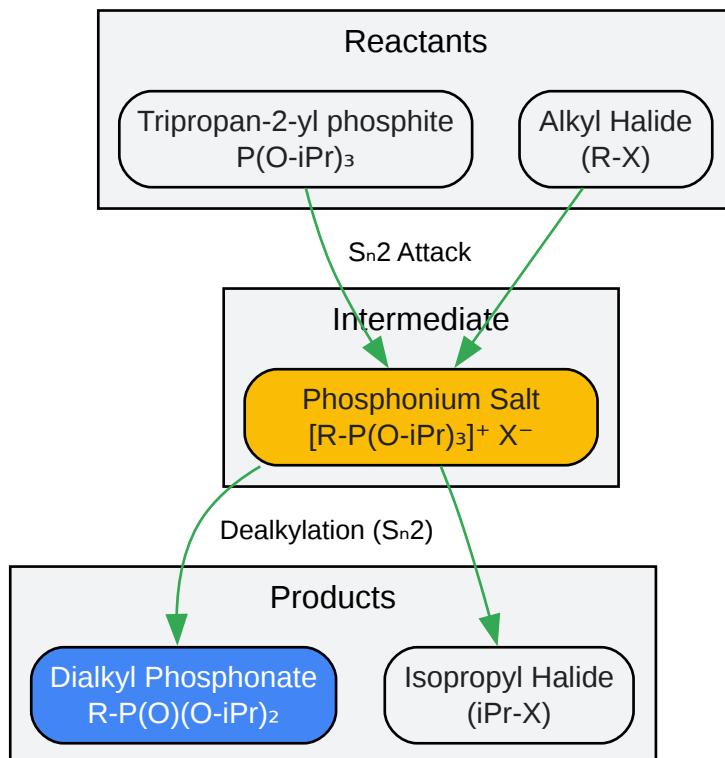
This reaction is fundamental in preparing phosphonate esters, which are valuable intermediates in drug discovery and for reagents used in the Horner-Wadsworth-Emmons olefination.[5][9]

The mechanism proceeds in two S_N2 steps:

- Nucleophilic Attack: The lone pair of electrons on the trivalent phosphorus atom of **triisopropyl phosphite** attacks the electrophilic carbon of an alkyl halide ($R-X$), displacing the halide and forming a quasi-phosphonium salt intermediate.[5][6][8]
- Dealkylation: The displaced halide anion then acts as a nucleophile, attacking one of the isopropyl groups of the phosphonium intermediate. This cleaves a C-O bond, resulting in the formation of the stable pentavalent phosphonate and an isopropyl halide byproduct.[5][6][8]

The steric hindrance of the isopropyl groups in **triisopropyl phosphite** can be advantageous, suppressing potential side reactions that are sometimes observed with less bulky phosphites like triethyl phosphite.[5]

Michaelis-Arbuzov Reaction Mechanism



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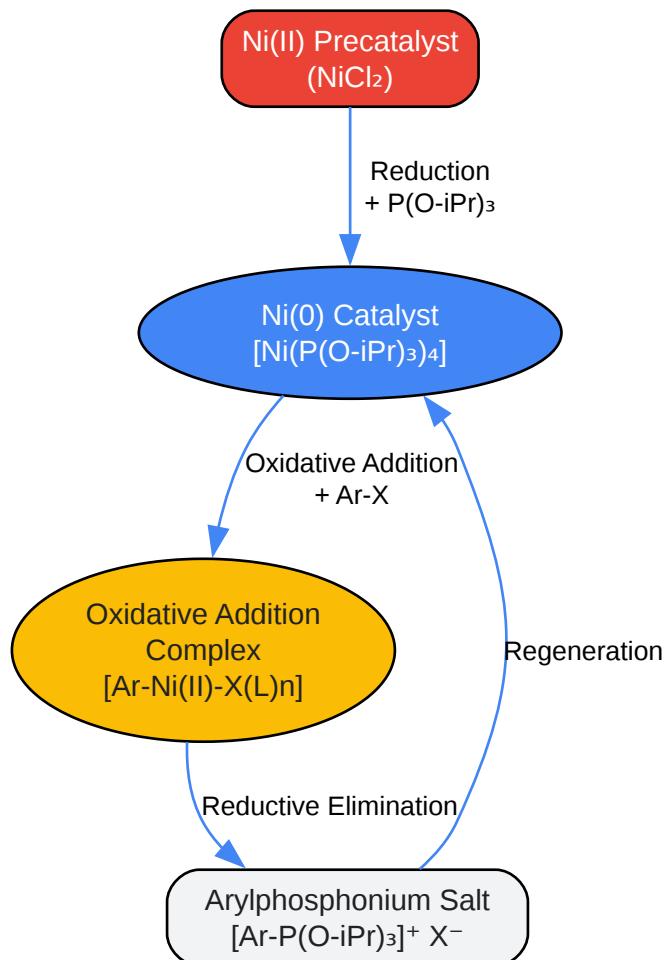
The two-step S_n2 mechanism of the Michaelis-Arbuzov reaction.

Nickel-Catalyzed C-P Cross-Coupling (Tavs Reaction)

For the synthesis of arylphosphonates, where aryl halides do not readily participate in the classical Michaelis-Arbuzov reaction, a transition-metal-catalyzed approach is employed.[10] [11] The Tavs reaction utilizes a nickel(II) chloride precatalyst with **triisopropyl phosphite** to couple with aryl bromides.[10] An improved, solvent-free protocol has been developed that significantly reduces reaction times from over 24 hours to approximately 4 hours with high yields.[10]

The catalytic cycle involves:

- Reduction: The Ni(II) precatalyst is reduced by **triisopropyl phosphite** to form the active Ni(0) catalyst, tetrakis(**triisopropyl phosphite**)nickel(0).[10]
- Oxidative Addition: The aryl halide undergoes oxidative addition to the Ni(0) complex, forming a Ni(II) species.[10]
- Reductive Elimination: This is followed by reductive elimination to form an arylphosphonium salt and regenerate the Ni(0) catalyst.[10]
- Arbuzov-like step: The halide ion performs a nucleophilic substitution on an isopropyl group to yield the final diisopropyl arylphosphonate product.[10]



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Catalytic cycle for the Ni-catalyzed Tav's C-P cross-coupling reaction.

Other Key Synthetic Applications

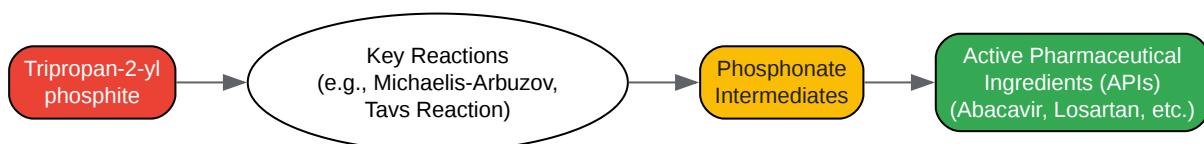
- Perkow Reaction: When reacting with α -haloketones, **triisopropyl phosphite** can undergo the Perkow reaction to yield dialkyl vinyl phosphates, which is often a competing pathway to the Michaelis-Arbuzov reaction.^{[1][5][12]} This reaction involves the initial nucleophilic attack of the phosphite on the carbonyl carbon.^[12]
- Mitsunobu Reaction: **Triisopropyl phosphite** can be used as an effective substitute for triphenylphosphine in the Mitsunobu reaction.^{[1][13]} This modification is particularly advantageous as the resulting phosphate byproduct is more water-soluble than triphenylphosphine oxide, greatly simplifying product purification and isolation.^[13]

- Ligand in Olefin Metathesis: It serves as a ligand in ruthenium-based indenylidene "first generation" pre-catalysts for olefin metathesis.[1][14][15][16] The use of phosphites, which are more economical than phosphines, can lead to catalysts with distinct stability and reactivity profiles.[14][15]

Applications in Drug Discovery and Development

The chemistry of **triisopropyl phosphite** is directly relevant to the pharmaceutical industry. It is a key building block for the synthesis of various APIs.[17][18] The phosphonate derivatives produced via the Michaelis-Arbuzov and Tavs reactions are crucial structural motifs in medicinal chemistry.[5][17]

- API Synthesis: **Triisopropyl phosphite** is an intermediate in the synthesis of APIs such as the antiretroviral drug Abacavir, the antihypertensive Losartan, and Clodronic acid, which is used to treat osteoporosis.[17]
- Phosphonate Analogs: Phosphonates are stable analogs of natural phosphates and are used to design enzyme inhibitors, antiviral agents (e.g., Foscarnet), and anticancer drugs.[5][19] Their unique biochemical properties make them a valuable class of compounds in drug design.[5]



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Role of tripropan-2-yl phosphite in the pharmaceutical synthesis pipeline.

Safety and Handling

Triisopropyl phosphite is classified as a toxic and combustible liquid.[20][21]

- Hazards: It is toxic if swallowed and causes skin and serious eye irritation.[20][21][22]
- Handling: It should be handled in a well-ventilated area, preferably under a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including gloves and

eye/face protection.[20][22]

- Storage: Store in a cool, tightly closed container away from heat, ignition sources, and incompatible materials like strong acids, bases, and oxidizing agents.[22][23] It is moisture-sensitive and should be stored under an inert atmosphere.[24]
- Fire: For fires, use dry chemical powder, foam, or carbon dioxide. Do not use a direct water jet.[21]

Conclusion

Tripropan-2-yl phosphite is a cornerstone reagent in organophosphorus chemistry with significant implications for academic research and industrial applications, particularly in drug development. Its ability to readily form phosphonates via the Michaelis-Arbuzov and Tava reactions, coupled with its utility in other transformations like the Perkow and Mitsunobu reactions, underscores its versatility. For scientists and researchers, a comprehensive knowledge of its properties, synthetic protocols, and reaction mechanisms is critical for designing innovative synthetic routes to complex and medicinally important molecules.

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